Histidinal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIELONWKIZJS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946581 | |
| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23784-15-8 | |
| Record name | (αS)-α-Amino-1H-imidazole-5-propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23784-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Histidinal, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7G22NER35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Histidinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Histidinal in Biological Systems: an Overview
Contextualization within Amino Acid Metabolism Research
The study of histidine biosynthesis, and specifically the role of histidinal, has provided profound insights into the fundamental principles of metabolic regulation and genetics. Research in this area, primarily in microorganisms like Escherichia coli and Salmonella typhimurium, has been instrumental in shaping our understanding of how cells control the production of essential metabolites. nih.gov
The histidine biosynthetic pathway is a prime example of a highly regulated metabolic sequence. Its study was pivotal in the discovery of operon structure and the concept of attenuation, a mechanism of gene regulation. bioone.org This pathway demonstrated how the end product of a metabolic route, in this case, histidine, can control the expression of the genes responsible for its own synthesis through feedback inhibition. nih.gov
Furthermore, the histidine pathway is intricately linked with other central metabolic routes, notably purine (B94841) and thiamine (B1217682) biosynthesis. nih.gov An intermediate in histidine synthesis, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), is also a precursor in the de novo synthesis of purines, highlighting the interconnectedness of cellular metabolic networks. bioone.org This link underscores the cell's efficient use of metabolic intermediates and the complex regulatory mechanisms required to balance the flow of molecules between different pathways. The study of this compound and its surrounding pathway has therefore served as a model system for understanding broader principles of metabolic integration and control. nih.gov
Historical Perspectives on this compound Pathway Elucidation
The complete elucidation of the histidine biosynthetic pathway was a significant achievement in biochemistry, resulting from decades of research. The initial work in the mid-20th century by scientists such as Bruce Ames and Philip Hartman laid the groundwork by identifying the intermediates and the enzymes involved in the pathway in S. typhimurium. nih.gov
The final steps of the pathway, involving the conversion of L-histidinol to L-histidine via the unstable intermediate L-histidinal, were a key area of investigation. It was discovered that a single enzyme, histidinol (B1595749) dehydrogenase, catalyzes both of these final two oxidative steps. nih.govebi.ac.uk This bifunctional activity is crucial as it prevents the release and potential decomposition of the highly reactive this compound aldehyde. nih.gov
Uncertainties surrounding the interconnection with purine biosynthesis were clarified later. The work of Klem and Davisson in the early 1990s definitively established the complete sequence of ten enzymatic reactions, confirming the precise roles of all intermediates, including this compound. nih.gov
The following table provides a summary of the key enzyme responsible for the formation and conversion of this compound:
| Enzyme | EC Number | Function | Substrate(s) | Product(s) | Cofactor(s) |
| Histidinol Dehydrogenase | 1.1.1.23 | Catalyzes the final two steps of histidine biosynthesis | L-histidinol, L-histidinal | L-histidinal, L-histidine | NAD+ |
Detailed research has characterized the biochemical properties of histidinol dehydrogenase from various organisms. The table below presents some of these findings for the enzyme from Escherichia coli:
| Property | Value |
| Molecular Weight (Native) | ~91,000 Da |
| Subunit Composition | Dimer of two similar subunits (~52,000 Da each) |
| Isoelectric Point (pI) | 4.75 |
| Optimal pH | 9.5 |
| K_m (L-histidinol) | 14 µM |
| K_m_ (NAD+) | 0.57 mM |
| Required Metal Ion | Mn²⁺ for maximal activity |
Data sourced from studies on histidinol dehydrogenase from E. coli B. nih.gov
A chronological overview of key discoveries in the elucidation of the histidine biosynthesis pathway is presented below:
| Year | Discovery | Key Contributor(s) | Significance |
| 1896 | First isolation of histidine | Albrecht Kossel, Sven Gustaf Hedin | Identification of the end-product of the pathway. wikipedia.orgnih.gov |
| 1950s-1960s | Elucidation of the complete histidine pathway intermediates and enzymes | Bruce Ames, Philip Hartman | Established the sequence of reactions in S. typhimurium. nih.gov |
| 1971 | Comprehensive review of histidine biosynthesis and its regulation | Brenner, Ames | Consolidated knowledge and posed key questions for future research. nih.gov |
| 1980s | Characterization of histidinol dehydrogenase | Various researchers | Detailed understanding of the enzyme responsible for this compound's formation and conversion. nih.gov |
| 1993 | Final elucidation of the interconnection with purine biosynthesis | Klem, Davisson | Confirmed the complete ten-step pathway and the role of all intermediates. nih.gov |
Biochemical Role and Intermediacy of Histidinal
L-Histidine Biosynthetic Pathway: Histidinal as a Key Intermediate
The ninth step in histidine biosynthesis is the oxidation of L-histidinol to L-histidinal. wikipedia.org This reaction is catalyzed by L-histidinol dehydrogenase (HDH), a zinc metalloenzyme that functions as a homodimer. nih.govnih.govebi.ac.uk The process is dependent on the coenzyme NAD⁺, which acts as the hydride acceptor. ebi.ac.ukwikipedia.org In the enzyme's active site, the hydroxyl group of L-histidinol is deprotonated, a process facilitated by a key amino acid residue, such as His-327 in Escherichia coli HDH. ebi.ac.ukwikipedia.org Subsequently, a hydride ion is transferred from the substrate's carbon to NAD⁺, resulting in the formation of L-histidinal and NADH. ebi.ac.ukhmdb.ca The zinc ion within the active site plays a crucial role in correctly positioning the substrate for this catalytic event but does not directly participate in the chemical reaction. nih.govacs.org
Table 1: Key Components in the Oxidation of L-Histidinol to L-Histidinal
| Component | Role in Catalysis | Source Organism Example |
| Enzyme | L-histidinol dehydrogenase (HDH) | Catalyzes the oxidation reaction. ebi.ac.uk |
| Substrate | L-histidinol | The alcohol precursor that is oxidized. wikipedia.org |
| Intermediate Product | L-histidinal (histidinaldehyde) | The aldehyde formed from oxidation. wikipedia.orgnih.gov |
| Coenzyme | NAD⁺ | Acts as the oxidizing agent (hydride acceptor). hmdb.cawikipedia.org |
| Metal Cofactor | Zn²⁺ | Essential for substrate binding and proper orientation. nih.govnih.gov |
| Key Residue | His-327 | Acts as a general base, abstracting a proton. ebi.ac.ukwikipedia.org |
Following its formation, the L-histidinal intermediate remains tightly bound to the active site of histidinol (B1595749) dehydrogenase and undergoes a second oxidation to become L-histidine. nih.govnih.gov This final step in the biosynthetic pathway involves the oxidation of the aldehyde group of L-histidinal to a carboxylic acid group. ebi.ac.ukwikipedia.org The mechanism involves the activation of a water molecule by an acidic residue, such as Glu-326 in E. coli HDH, which then performs a nucleophilic attack on the aldehyde's carbonyl carbon. nih.govebi.ac.uk This forms a gem-diol intermediate. wikipedia.org A second molecule of NAD⁺ then accepts a hydride from this intermediate, leading to the final product, L-histidine, and another molecule of NADH. ebi.ac.ukwikipedia.org The reaction sequence follows a Bi-Uni-Uni-Bi ping-pong kinetic mechanism, where L-histidinol binds first, followed by NAD⁺, and L-histidine is the last product to be released. nih.govnih.gov
Table 2: Catalytic Sequence for L-Histidinal to L-Histidine Conversion
| Step | Description | Key Molecular Players |
| 1 | Nucleophilic Attack | A water molecule, activated by a residue like Glu-326, attacks the carbonyl carbon of L-histidinal. nih.govebi.ac.uk |
| 2 | Intermediate Formation | A gem-diol intermediate is formed. wikipedia.org |
| 3 | Second Oxidation | A proton is abstracted from a hydroxyl group of the intermediate, and a hydride is transferred to a second NAD⁺ molecule. ebi.ac.ukwikipedia.org |
| 4 | Product Release | The final product, L-histidine, is formed and released from the enzyme. nih.gov |
Intermediates Preceding this compound in Biosynthesis
The formation of L-histidinal is the culmination of a series of preceding enzymatic steps that build the core structure of the future amino acid. The immediate precursor to L-histidinal is L-histidinol, which itself is generated from a phosphorylated intermediate. wikipedia.orgnih.gov
L-histidinol is generated directly from L-histidinol phosphate (B84403) through the action of L-histidinol-phosphate phosphatase. wikipedia.orgnih.gov The reaction involves the hydrolysis of the phosphate ester bond, releasing free L-histidinol, which then serves as the direct substrate for histidinol dehydrogenase. wikipedia.orgnih.gov This step is crucial as it prepares the molecule for the final two-step oxidation that produces L-histidine. nih.gov
Considerations of L-Histidinal Stability within Enzymatic Pathways
A key feature of the L-histidine biosynthetic pathway is the handling of the L-histidinal intermediate. L-histidinal is chemically unstable and, if released, could decompose. nih.gov To circumvent this, the histidinol dehydrogenase enzyme has evolved to tightly channel this intermediate. nih.govnih.gov The L-histidinal molecule is not released from the enzyme's active site after the first oxidation step. nih.govnih.gov Instead, it is firmly bound, protected from the aqueous environment, and immediately undergoes the second oxidation to L-histidine. nih.govnih.gov The dissociation constant for the this compound-HDH complex is exceptionally low, estimated to be in the order of 1.4 x 10⁻¹¹ M, highlighting the strength of this binding. nih.gov This channeling mechanism prevents the loss of the unstable intermediate and ensures high metabolic efficiency in the final stages of L-histidine synthesis. nih.govnih.gov
Enzymatic Catalysis and Mechanistic Insights Involving Histidinal
Histidinol (B1595749) Dehydrogenase (HisD; EC 1.1.1.23)
L-histidinol dehydrogenase (HisD) is an enzyme that catalyzes the final two steps in the biosynthesis of L-histidine, a pathway present in bacteria, archaea, fungi, and plants. nih.govpnas.orgacs.org This enzyme is responsible for the four-electron oxidation of L-histidinol to L-histidine, proceeding through the intermediate L-histidinaldehyde. wikipedia.orgebi.ac.uk
Dual Catalytic Activity and Enzyme Mechanism
Histidinol dehydrogenase masterfully catalyzes two sequential NAD-dependent oxidation reactions within a single active site. ebi.ac.ukebi.ac.uk The first reaction is the oxidation of the primary alcohol group of L-histidinol to form the aldehyde, L-histidinal. nih.govebi.ac.uk Subsequently, without releasing this intermediate, the enzyme catalyzes the oxidation of L-histidinal to the corresponding carboxylic acid, L-histidine. nih.govnih.gov This channeling of the reactive aldehyde intermediate is a key feature of the enzyme, preventing its release and potential side reactions. nih.govnih.gov
The catalytic mechanism involves several key steps:
First Oxidation (L-histidinol to L-histidinal): The reaction is initiated by the binding of L-histidinol to the enzyme. wikipedia.orgebi.ac.uk A basic residue in the active site, identified as His-327 in Escherichia coli, abstracts a proton from the hydroxyl group of L-histidinol. wikipedia.orgebi.ac.uk This is coupled with the transfer of a hydride ion from the substrate's carbon to the first molecule of NAD+, forming L-histidinal and NADH. wikipedia.orgebi.ac.uk The first NADH molecule then dissociates from the enzyme and is replaced by a second NAD+ molecule. ebi.ac.uknih.gov
Hydration of L-histidinal: A nearby glutamic acid residue (Glu-326 in E. coli) activates a water molecule. nih.govpnas.orgebi.ac.uk This activated water performs a nucleophilic attack on the carbonyl carbon of the bound L-histidinal. ebi.ac.uknih.gov Concurrently, the protonated His-327 acts as an acid, donating a proton to the aldehyde's oxygen atom, resulting in the formation of a gem-diol intermediate. wikipedia.orgebi.ac.uk
Second Oxidation (gem-diol to L-histidine): The His-327 residue, now returned to its basic state, abstracts a proton from one of the hydroxyl groups of the gem-diol. wikipedia.orgebi.ac.uk This facilitates the transfer of a hydride from the same carbon to the second NAD+ molecule, yielding L-histidine and the second molecule of NADH. ebi.ac.uk
Structural Biology and Active Site Characterization
The three-dimensional structure of HisD, particularly from E. coli, reveals a complex architecture essential for its dual function. nih.govpnas.org Each monomer of the enzyme is composed of four distinct domains. pnas.orgebi.ac.uk Notably, two of these domains exhibit an incomplete Rossmann fold, which suggests an ancient gene duplication event in the enzyme's evolutionary history. nih.govebi.ac.uk The active site is a deep pocket formed at the interface between the two monomers, with residues from both subunits contributing to its structure and function. nih.govpnas.org
Histidinol dehydrogenase functions as a homodimer. nih.govebi.ac.ukpnas.org Studies on the enzyme from Salmonella typhimurium using active-enzyme sedimentation confirmed that the catalytically active form is a dimer with a molecular weight of approximately 83,000 Daltons. nih.gov The dimer is formed through extensive interactions, including domain swapping, where a domain from one monomer interacts with the core of the other, stabilizing the quaternary structure. nih.govpnas.orgebi.ac.uk This intertwined arrangement creates the functional active sites at the subunit interface. pnas.org The interface between the subunits in the Medicago truncatula HisD, for example, is extensive, burying over 5,200 Ų of surface area per monomer and stabilized by numerous hydrophobic contacts, 25 salt bridges, and at least 90 hydrogen bonds. nih.gov
HisD is a zinc metalloenzyme, requiring one Zn²⁺ ion per monomer for its activity. nih.govpnas.orgnih.gov The Zn²⁺ ion is essential for enzymatic function, although it does not participate directly in the catalytic redox reactions. nih.govnih.govpnas.org Its primary role is structural, crucial for the correct binding and positioning of the substrate (L-histidinol) and the subsequent intermediates within the active site. nih.govacs.orgnih.gov In E. coli HisD, the zinc ion is coordinated by residues from both monomers, including His-262, Gln-259, Asp-360, and His-419 from the partner subunit. wikipedia.org The substrate itself participates in coordinating the Zn²⁺ ion through its imidazole (B134444) ND1 and alcohol oxygen atoms. nih.gov While Zn²⁺ is the native metal, it can be replaced by other divalent cations like Mn²⁺, which can also support enzymatic activity. nih.govnih.gov Inactivation of the enzyme by metal chelators like 1,10-phenanthroline (B135089) and subsequent reactivation by adding Zn²⁺ or Mn²⁺ further demonstrates this metallic requirement. nih.gov
Site-directed mutagenesis has been a powerful tool for elucidating the roles of specific amino acid residues in the catalytic mechanism of HisD.
Histidine Residues: Studies on the S. typhimurium enzyme identified several conserved histidine residues crucial for catalysis. acs.orgnih.gov Mutation of His-261 and His-326 to asparagine resulted in dramatic decreases in the catalytic rate (kcat) by approximately 7000-fold and 500-fold, respectively, with minimal changes to the Michaelis constant (KM), suggesting their direct involvement in proton transfer during the reaction. acs.orgnih.govacs.org Further analysis suggested that His-261 and His-418 are likely ligands for the essential zinc ion. acs.orgnih.gov The crystal structure later confirmed that His-327 (equivalent to His-326 in S. typhimurium) acts as the key base in acid-base catalysis. nih.govpnas.orgebi.ac.uk
Glutamic Acid Residues: Structural and mechanistic studies have pointed to Glu-326 (in E. coli) as the residue responsible for activating a water molecule for the nucleophilic attack on the L-histidinal intermediate. nih.govpnas.orgebi.ac.uk
Cysteine Residues: Early proposals suggested the involvement of a conserved cysteine residue in forming a thiohemiacetal intermediate during the second oxidation step. nih.gov However, site-directed mutagenesis studies on cabbage HisD, where conserved cysteines (Cys-112 and Cys-149) were replaced, showed that these mutants retained the ability to catalyze both oxidation steps. nih.gov This finding clearly indicated that these conserved cysteine residues are not essential for catalysis and ruled out the thiohemiacetal formation mechanism. nih.gov
| Enzyme | Residue | Mutation | Effect on Activity | Inferred Role | Reference |
| S. typhimurium HisD | His-261 | Asn | ~7000-fold decrease in kcat | Proton Transfer, Zn²⁺ Ligand | acs.orgnih.gov |
| S. typhimurium HisD | His-326 | Asn | ~500-fold decrease in kcat | Proton Transfer | acs.orgnih.gov |
| S. typhimurium HisD | His-418 | Gln | Decreased affinity for metal ions | Zn²⁺ Ligand | acs.orgnih.gov |
| Cabbage HisD | Cys-112 | Ala, Ser, Phe | Retained dual catalytic activity | Not essential for catalysis | nih.gov |
| Cabbage HisD | Cys-149 | Ala, Ser, Phe | No significant change in catalysis | Not essential for catalysis | nih.gov |
Kinetic Parameters and Substrate Specificity for L-Histidinal Conversion
Kinetic analyses of HisD reveal key aspects of its efficiency and substrate handling. Studies on cabbage HisD showed that the enzyme can utilize L-histidinaldehyde as a substrate for both oxidation to L-histidine and reduction back to L-histidinol. nih.gov However, the oxidation of histidinaldehyde is effectively irreversible, as L-histidine was not reduced in the presence of NADH. nih.gov
| Kinetic Parameter | Observation for Cabbage HisD | Implication | Reference |
| Kinetic Mechanism | Bi Uni Uni Bi Ping Pong | Ordered substrate binding and product release | nih.gov |
| L-Histidinaldehyde Binding | 3x greater binding rate constant than L-histidinol | Tightly bound intermediate, consistent with substrate channeling | nih.gov |
| Relative Reaction Rates | Overall reaction (Hol → His) is 3x slower than partial reaction (Hal → His) | The first oxidation step (Hol → Hal) is rate-limiting | nih.gov |
| Reversibility | Oxidation of L-histidinaldehyde is apparently irreversible | The reaction strongly favors L-histidine formation | nih.gov |
Interplay with Other Enzymes of the L-Histidine Biosynthetic Cascade
The primary mode of regulation for the histidine biosynthetic pathway is through feedback inhibition of the first enzyme, ATP-phosphoribosyl transferase (HisG), by the final product, L-histidine. nih.govnih.gov This allosteric regulation ensures that the cell does not overproduce histidine, thereby conserving energy and metabolic resources. When L-histidine levels are high, it binds to HisG and inhibits its activity, effectively shutting down the entire pathway. This coordinated regulation highlights the functional linkage of all the enzymes in the cascade, including HspAT.
In some bacteria, such as E. coli, several of the genes encoding the histidine biosynthetic enzymes are organized into a single operon, the his operon. nih.gov This genetic arrangement allows for the coordinated expression of these enzymes. When histidine is scarce, the entire operon is transcribed, leading to the synthesis of all the necessary enzymes, including HspAT, to produce histidine.
Furthermore, in certain organisms, some of the enzymes of the histidine pathway are bifunctional, meaning a single polypeptide chain catalyzes two different reactions. For example, in E. coli, the HisB enzyme catalyzes both the dehydration of imidazole glycerol-phosphate (the sixth step) and the dephosphorylation of L-histidinol phosphate (B84403) (the eighth step). nih.gov Similarly, the HisD enzyme catalyzes the final two steps of the pathway, the oxidation of L-histidinol to L-histidinal and then to L-histidine. nih.govnih.gov This physical fusion of catalytic domains can enhance metabolic efficiency by facilitating the channeling of intermediates between active sites. While there is no direct evidence of stable protein-protein complexes involving HspAT and other enzymes in the pathway, the sequential nature of the reactions and the coordinated regulation of their expression underscore the intricate interplay that governs the biosynthesis of L-histidine.
Enzymes of the L-Histidine Biosynthetic Pathway:
| Step | Enzyme | Abbreviation | EC Number |
| 1 | ATP-phosphoribosyl transferase | HisG | 2.4.2.17 |
| 2 | Phosphoribosyl-ATP pyrophosphatase | HisE | 3.6.1.31 |
| 3 | Phosphoribosyl-AMP cyclohydrolase | HisI | 3.5.4.19 |
| 4 | N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerase | HisA | 5.3.1.16 |
| 5 | Imidazole glycerol-phosphate synthase | HisH/HisF | 2.4.2.- |
| 6 | Imidazoleglycerol-phosphate dehydratase | HisB | 4.2.1.19 |
| 7 | Histidinol-phosphate aminotransferase | HisC | 2.6.1.9 |
| 8 | Histidinol-phosphate phosphatase | HisB/HisN | 3.1.3.15 |
| 9 & 10 | Histidinol dehydrogenase | HisD | 1.1.1.23 |
Table 3: The sequential enzymes involved in the L-histidine biosynthetic cascade. nih.govnih.govbioone.org
Genetic and Regulatory Mechanisms Governing Histidinal Production
Allosteric Control and Feedback Inhibition Influencing Precursors
In addition to transcriptional control, the histidine biosynthetic pathway is also regulated at the enzymatic level through allosteric feedback inhibition. uwaterloo.caresearchgate.net This is a rapid and efficient mechanism to control the metabolic flux through the pathway in response to the immediate availability of the end product.
The primary target for this feedback inhibition is the first enzyme of the pathway, ATP-phosphoribosyltransferase (ATP-PRT), which is encoded by the hisG gene. bioone.orgresearchgate.net This enzyme catalyzes the condensation of ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP). researchgate.net The final product of the pathway, L-histidine, acts as an allosteric inhibitor of ATP-PRT. researchgate.netbiophysics.org When histidine binds to a regulatory site on the enzyme, it induces a conformational change that reduces the enzyme's catalytic activity. biophysics.org This inhibition is highly specific, and histidine does not inhibit the other enzymes in the pathway. researchgate.net
There are different structural forms of ATP-PRT. The long-form (HisGL) is a homohexamer and is found in most organisms that synthesize histidine. acs.org A short-form, found in archaea and some eubacteria, is a hetero-octamer composed of catalytic (HisGS) and regulatory (HisZ) subunits. acs.org In this short-form, the HisZ subunit is responsible for mediating the allosteric inhibition by histidine. acs.org
By inhibiting the first committed step of the pathway, the cell can prevent the unnecessary synthesis of all subsequent intermediates, including the precursors to histidinal, when sufficient histidine is present. This feedback mechanism is crucial for conserving cellular energy and resources. uwaterloo.ca
Coordination with Broader Metabolic Networks (e.g., Purine (B94841) Biosynthesis)
The histidine biosynthetic pathway is not an isolated metabolic route but is interconnected with other essential metabolic networks, most notably purine biosynthesis. nih.govbioone.org This interconnection allows for the coordinated regulation of these pathways to maintain metabolic homeostasis.
A key link between histidine and purine biosynthesis is the intermediate 5'-phosphoribosyl-4-carboximide-5-aminoimidazole (AICAR). bioone.orgresearchgate.net AICAR is a byproduct of the fifth step in the histidine biosynthetic pathway and also serves as an intermediate in the de novo synthesis of purines. bioone.orgyoutube.com This shared intermediate means that the flux through the histidine pathway can directly impact the availability of precursors for purine nucleotide synthesis. nih.gov For example, in Salmonella typhimurium, mutants that have elevated expression of the his operon and lack feedback inhibition require adenine (B156593) for growth at elevated temperatures, highlighting this metabolic link. nih.gov
In the yeast Saccharomyces cerevisiae, there is evidence of cross-pathway regulation between purine and histidine biosynthesis at the transcriptional level. nih.govpnas.org The transcriptional activators BAS1 and BAS2 (also known as PHO2), which are involved in regulating the expression of histidine pathway genes, also participate in the regulation of several genes in the purine biosynthetic pathway. nih.govpnas.org The expression of these purine genes requires the presence of both BAS1 and BAS2, and a specific DNA binding motif for BAS1 has been identified in the promoter regions of these genes. nih.govpnas.org This co-regulation ensures a balanced production of histidine and purines, which are both essential building blocks for cellular growth.
Comparative Biochemical Analysis and Evolutionary Trajectories
Phylogenetic Distribution of Histidinal Metabolism
The metabolic pathway responsible for the synthesis of histidine, which includes the intermediate compound this compound, is a fundamental and ancient biochemical process. Its presence is remarkably widespread across the domains of life, indicating its early origin in the last universal common ancestor (LUCA). nih.govnih.gov The pathway is found in Bacteria, Archaea, Fungi, and Plants, highlighting its essentiality. nih.govresearchgate.net
Bacteria: The histidine biosynthesis pathway, and by extension the metabolism of this compound, has been extensively studied in bacteria such as Escherichia coli and Salmonella typhimurium. nih.gov It is also well-documented in other bacteria like Corynebacterium glutamicum. nih.gov The presence of this pathway is a common feature among many bacterial phyla, although the genetic organization can vary significantly. nih.govmdpi.com
Archaea: Histidine biosynthesis is a conserved feature in archaea. nih.govnih.gov Analysis of numerous archaeal genomes confirms the presence of the necessary genes, suggesting that the capacity to produce histidine and its precursor, this compound, was established before the divergence of Bacteria and Archaea. nih.govnih.gov
Fungi: Lower eukaryotes, including various fungal species like Saccharomyces cerevisiae, possess a complete histidine biosynthesis pathway. nih.gov Early genetic and biochemical studies in yeast were instrumental in elucidating the steps of this pathway, which mirrors the one found in bacteria. uwaterloo.ca
Plants: The synthesis of histidine, involving the this compound intermediate, is also a conserved pathway in the plant kingdom. nih.govnih.gov The entire sequence of enzymatic reactions has been identified in model plants like Arabidopsis thaliana, occurring through the same metabolic route as in microorganisms. nih.gov
Conservation of Histidine Biosynthesis Pathway across Organisms
The biochemical route from 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP to L-histidine is remarkably conserved across all organisms that synthesize this essential amino acid. researchgate.netresearchgate.net This unity of biochemistry means that the core enzymatic reactions, including the formation and subsequent oxidation of the this compound intermediate, are fundamentally the same whether in a bacterium, an archaeon, a yeast, or a plant. researchgate.netnih.gov
The pathway consists of ten enzymatic steps. uwaterloo.ca this compound is the aldehyde intermediate in the final stage of this pathway. It is synthesized from histidinol (B1595749) in an oxidation reaction and is then quickly oxidized further to form the final product, L-histidine. Both of these final steps are catalyzed by a single bifunctional enzyme, histidinol dehydrogenase (encoded by the hisD gene), which prevents the decomposition of the unstable this compound intermediate. nih.gov
The table below summarizes the key reaction involving this compound within the conserved histidine biosynthesis pathway.
Table 1: Final Steps of Histidine Biosynthesis
| Precursor | Intermediate | Product | Enzyme | Gene |
|---|---|---|---|---|
| L-Histidinol | L-Histidinal | L-Histidine | Histidinol Dehydrogenase | hisD |
This high degree of conservation suggests that the pathway was fully established early in evolutionary history and has been maintained due to its critical role in producing a fundamental building block of proteins. nih.govnih.gov
Evolutionary Adaptation of this compound-Processing Enzymes
The primary enzyme responsible for processing this compound is histidinol dehydrogenase (HisD), which catalyzes the conversion of histidinol to this compound and subsequently to histidine. The sequence and bifunctional activity of HisD are highly conserved across evolutionary lineages from bacteria to fungi and plants. nih.gov
Despite this conservation, the evolution of histidine biosynthetic enzymes, including those that lead to the formation of this compound, showcases various adaptive mechanisms. Gene elongation, duplication, and fusion events have been crucial in shaping the pathway. nih.govnih.gov
Gene Elongation: Structural analyses of enzymes like HisA, HisF, HisB, and HisD suggest that they may have originated from elongation events of smaller ancestral genes. It is proposed that these elongation events occurred very early in evolution, likely predating the last universal common ancestor. nih.gov
Gene Fusion: In many organisms, genes that encode separate enzymes in the pathway have fused to form single genes encoding multifunctional proteins. For example, in lower eukaryotes, the hisI and hisE genes are often fused with hisD. researchgate.net This fusion likely provides a regulatory or functional advantage, perhaps by channeling substrates between active sites.
Divergent Evolution: The genes hisA and hisF, which act earlier in the pathway, are believed to have arisen from a gene duplication event, followed by divergent evolution. nih.gov This process of duplication and specialization is a common theme in the evolution of metabolic pathways. nih.gov
These evolutionary adaptations highlight a dynamic history of refinement and optimization of the enzymes involved in producing and processing intermediates like this compound.
Genomic Organization of Histidine Biosynthesis Genes in Diverse Organisms
While the biochemical reactions for histidine synthesis are conserved, the genomic organization of the his genes displays considerable diversity across different organisms. researchgate.netuwaterloo.ca
Operon Structure in Enterobacteria: In Escherichia coli and Salmonella typhimurium, the eight genes for histidine biosynthesis (hisGDC(NB)HAF(IE)) are famously organized into a single, compact operon. nih.govmdpi.com This arrangement allows for coordinated regulation of all the genes in the pathway as a single transcriptional unit. However, this tight clustering is largely an exception and is primarily restricted to enterobacteria. nih.gov
Scattered Gene Organization: In most other bacteria and in archaea, the his genes are typically scattered throughout the genome, either as single genes or in smaller clusters (sub-operons). nih.govnih.gov In Archaea, most his genes are monofunctional (with the exception of hisD) and dispersed, suggesting that the operon structures seen in some bacteria may be more recent evolutionary developments. nih.gov
Gene Fusions and Organization in Eukaryotes: In fungi like Saccharomyces cerevisiae, the genes are not organized in an operon but are found at different loci. A notable feature is the existence of multifunctional genes, such as the HIS4 gene, which arose from gene fusion events. researchgate.net
The table below illustrates the varied genomic organization of his genes in selected organisms.
Table 2: Genomic Organization of his Genes in Representative Organisms
| Organism | Domain | Typical Gene Organization | Key Features |
|---|---|---|---|
| Escherichia coli | Bacteria | Single compact operon | All eight genes are co-transcribed. nih.gov |
| Corynebacterium glutamicum | Bacteria | Multiple operons (four) | Genes are clustered but in separate regulatory units. nih.gov |
| Archaeoglobus fulgidus | Archaea | Scattered genes / mini-operons | Genes are largely dispersed across the chromosome. nih.gov |
| Saccharomyces cerevisiae | Fungi | Scattered genes | Genes are located on different chromosomes; presence of multifunctional genes (HIS4). uwaterloo.caresearchgate.net |
| Arabidopsis thaliana | Plants | Scattered genes | Genes are located on different chromosomes. nih.gov |
This diversity in gene organization, from compact operons to scattered individual genes, reflects different evolutionary strategies for regulating the production of histidine and its intermediates, including this compound.
Advanced Methodologies in Histidinal Research
Computational Chemistry and Molecular Modeling
Computational techniques have become indispensable in elucidating the nuanced interactions of histidinal at the atomic level. These in silico methods allow for the detailed investigation of its binding, dynamics, and reactivity within the active site of histidinol (B1595749) dehydrogenase (HisD).
Ligand-Protein Interaction Analysis (e.g., this compound-HisD Complex)
Computational modeling has been instrumental in predicting the binding conformation of L-histidinal to histidinol dehydrogenase (HDH), the enzyme responsible for its conversion to histidine. nih.govorganic-chemistry.orgresearchgate.net Given that L-histidinal is a transient intermediate, its direct experimental characterization within the enzyme's active site is challenging. To overcome this, researchers have employed computational methods, using potent inhibitors with structures similar to L-histidinal as a basis for modeling. nih.govorganic-chemistry.orgresearchgate.net
Pharmacophore mapping techniques, such as the active analogue approach and distance comparison methods, have been used to determine the most probable active conformations of these inhibitors. nih.govorganic-chemistry.orgresearchgate.net By extracting the common structural features shared with L-histidinal from these inhibitor conformations and refining them through energy minimization, a plausible binding model of L-histidinal has been developed. nih.govorganic-chemistry.orgresearchgate.net This predicted conformation shows good agreement with the experimentally determined crystal structure of L-histidine, suggesting its biological relevance. nih.govorganic-chemistry.orgresearchgate.net
Further analysis of the predicted binding pose of L-histidinal within the HisD active site reveals key interactions. The model suggests that the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the aldehyde group are involved in coordinating with the catalytic Zn2+ ion, while the amino group is not directly involved in this coordination. nih.gov The spatial arrangement of these functional groups is consistent with the geometries observed for other zinc-coordinating ligands in various metalloproteins. nih.govorganic-chemistry.orgresearchgate.net
Table 1: Key Predicted Interactions in the this compound-HisD Complex
| Interacting Group on this compound | Interacting Component in HisD | Type of Interaction |
|---|---|---|
| Imidazole Nitrogen | Zn2+ ion | Coordination |
| Aldehyde Oxygen | Zn2+ ion | Coordination |
| Amino Group | Amino acid residues | Hydrogen bonding |
Molecular Docking and Virtual Screening for Ligand Discovery
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is central to virtual screening, a process used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net In the context of this compound research, molecular docking can be used to simulate the binding of this compound and its analogues to the active site of histidinol dehydrogenase. mdpi.com
The process involves preparing a three-dimensional model of the HisD enzyme and defining the binding pocket. Then, a library of virtual compounds can be docked into this site, and a scoring function is used to estimate the binding affinity of each compound. This approach allows for the high-throughput screening of vast chemical spaces to identify potential inhibitors of HisD, which could have applications as herbicides or antimicrobial agents. libretexts.org The insights gained from docking studies, such as key binding interactions, can guide the rational design of more potent and selective inhibitors.
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of biological macromolecules over time. nih.govnih.gov In the context of the this compound-HisD complex, MD simulations can offer a more comprehensive understanding of the enzyme-substrate interactions by capturing the conformational changes and fluctuations that occur during the binding process and catalysis. mdpi.comnih.gov
Starting from a docked pose of this compound in the HisD active site, an MD simulation can be performed to observe the stability of the complex and the nature of the interactions in a dynamic environment. nih.gov These simulations can reveal the role of specific amino acid residues in substrate recognition, binding, and the catalytic mechanism. nih.gov For instance, MD simulations can elucidate how the enzyme environment facilitates the proper orientation of this compound for the subsequent oxidation step and can help to identify key hydrogen bonding networks and water-mediated interactions that stabilize the complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. biomolmd.orgdntb.gov.uaorganic-chemistry.org These models are developed by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features (descriptors) that correlate with that activity. mdpi.com
For this compound research, a QSAR study could be conducted on a series of this compound analogues that have been synthesized and tested for their inhibitory activity against histidinol dehydrogenase. The process would involve:
Data Set Preparation: A collection of this compound analogues with their corresponding measured inhibitory activities (e.g., IC50 values) against HisD.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that links the descriptors to the biological activity. dntb.gov.uaorganic-chemistry.org
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques. mdpi.com
A validated QSAR model could then be used to predict the activity of new, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery of potent HisD inhibitors. biomolmd.orgdntb.gov.ua
Table 2: Hypothetical Descriptors for a QSAR Study of this compound Analogues
| Descriptor Type | Example Descriptor | Potential Influence on HisD Inhibition |
|---|---|---|
| Electronic | Partial charge on the imidazole nitrogen | Modulating the strength of coordination to the Zn2+ ion. |
| Steric | Molecular volume of a substituent on the imidazole ring | Affecting the fit within the enzyme's active site. |
Theoretical Mechanistic Studies of this compound Transformations
The conversion of L-histidinol to L-histidine by histidinol dehydrogenase proceeds through the intermediate L-histidinal. This two-step oxidation process involves the transfer of a hydride ion from the substrate to NAD+. Theoretical mechanistic studies, particularly using combined quantum mechanics/molecular mechanics (QM/MM) methods, are well-suited to investigate the details of this transformation at an electronic level. nih.govdntb.gov.uaorganic-chemistry.org
In a QM/MM approach, the chemically active region of the system, such as this compound, the nicotinamide ring of NAD+, and key catalytic residues in the HisD active site, is treated with a high level of quantum mechanical theory. dntb.gov.uaorganic-chemistry.org The remainder of the protein and the surrounding solvent are described using a more computationally efficient molecular mechanics force field. dntb.gov.uaorganic-chemistry.org This hybrid method allows for the accurate modeling of bond-breaking and bond-forming events within the complex enzymatic environment. organic-chemistry.org
Such studies can be used to calculate the reaction energy profile, identify transition states, and determine the activation energies for the oxidation of this compound to histidinic acid. This provides a detailed understanding of the catalytic mechanism, including the role of the enzyme in stabilizing the transition state and facilitating the reaction. organic-chemistry.org
Synthetic Organic Chemistry Approaches to this compound and Analogues
The synthesis of this compound and its analogues is a challenging yet important area of research, as these compounds are valuable tools for studying the mechanism of histidinol dehydrogenase and for the development of potential inhibitors. Due to the inherent instability of α-amino aldehydes, their synthesis requires careful selection of protecting groups and reaction conditions.
Historically, the synthesis of this compound was reported in the mid-20th century. Modern synthetic chemistry offers a variety of more sophisticated and efficient methods for the preparation of α-amino aldehydes and their derivatives. organic-chemistry.org General strategies for the synthesis of α-amino aldehydes often involve the controlled oxidation of the corresponding α-amino alcohol or the reduction of an activated carboxylic acid derivative.
For the synthesis of this compound analogues, several approaches can be envisioned, including modifications to the imidazole ring or the amino acid backbone. For instance, substituted imidazoles can be used as starting materials to introduce various functional groups onto the heterocyclic ring. The synthesis of α-substituted histidine analogues has also been reported, which could be adapted to produce the corresponding α-substituted this compound derivatives.
Modern synthetic methods that could be applied to the synthesis of this compound and its analogues include:
The Strecker Synthesis: This classic method involves the reaction of an aldehyde with ammonia and cyanide to form an α-amino nitrile, which can then be hydrolyzed to the corresponding amino acid. biomolmd.org By using a protected imidazole-containing aldehyde, this method could potentially be adapted for this compound synthesis.
The Gabriel Synthesis: This method utilizes phthalimide as an amine protecting group to alkylate a malonic ester derivative, which can then be converted to the desired amino acid. biomolmd.org
Asymmetric Synthesis: Enantioselective methods are crucial for obtaining chirally pure this compound and its analogues. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material such as L-histidine itself. biomolmd.org
The development of efficient and versatile synthetic routes to this compound and its analogues remains an active area of research, driven by the need for molecular probes to investigate the function of histidinol dehydrogenase and to explore the potential of its inhibitors.
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Histidine | |
| Histidinol | |
| Histidinic acid | |
| NAD+ | |
| L-histidinal | |
| L-histidine | |
| L-histidinol |
Chemoenzymatic Synthesis Strategies
The synthesis of this compound, particularly in its biologically active L-form, often employs chemoenzymatic strategies that leverage the specificity of enzymes for key transformations. The final two steps in the biosynthesis of L-histidine are catalyzed by the enzyme L-histidinol dehydrogenase (HisD). nih.gov This enzyme facilitates the oxidation of L-histidinol to L-histidinal and the subsequent oxidation of L-histidinal to L-histidine. nih.govwikipedia.org
A chemoenzymatic approach involves the chemical synthesis of the precursor, L-histidinol, which is more stable than the target aldehyde. This chemically synthesized substrate is then subjected to the enzymatic action of HisD. This method is advantageous because the enzyme ensures the production of the correct stereoisomer, L-histidinal, a feat that can be challenging to achieve with high purity through purely chemical means. The enzymatic reaction also proceeds under mild conditions, which is crucial for preserving the integrity of the unstable this compound molecule. nih.gov
Synthesis of this compound Derivatives for Research Purposes
The creation of this compound derivatives is essential for developing research tools, such as inhibitors or molecular probes. Due to the inherent reactivity of the aldehyde functional group in this compound, the synthesis of its derivatives often involves a multi-step process where modifications are made to a more stable precursor like histidine or histidinol. nih.govresearchgate.net
Rational modifications to the histidine structure, such as alterations to the imidazole side-chain ring, can significantly change its chemical and physical properties. nih.gov For instance, N-1 substituted L-histidine derivatives can be synthesized through reactions involving reagents like 1,1'-Carbonyldiimidazole (CDI). researchgate.net These modified histidine or histidinol precursors can then undergo a controlled oxidation step to generate the corresponding this compound derivative. This strategic approach prevents the reactive aldehyde group from interfering with the primary modification reactions. Such derivatives are vital for exploring structure-activity relationships in enzymes that interact with this compound.
Stereoselective Synthesis of L-Histidinal
The stereoselective synthesis of L-histidinal is paramount for biological studies, as enzymes are highly specific to the stereochemistry of their substrates. The most effective and biologically relevant method for achieving high enantiomeric purity is the enzymatic oxidation of L-histidinol. nih.gov
The enzyme L-histidinol dehydrogenase (HisD) stereospecifically catalyzes the conversion of L-histidinol into L-histidinal. nih.govwikipedia.org This biological process guarantees the formation of the L-isomer, which is the naturally occurring and active form in metabolic pathways. While purely chemical methods for asymmetric synthesis exist for many amino acids and their precursors, the enzymatic route for L-histidinal production remains superior due to its exceptional selectivity and efficiency under physiological conditions. This method avoids the formation of the D-isomer, ensuring that subsequent biological assays are not confounded by the presence of an inactive or inhibitory enantiomer.
Peptide-Histidinal Conjugate Synthesis Methodologies
Peptide-histidinal conjugates are synthesized to create targeted therapeutic agents or inhibitors. These molecules combine the specificity of a peptide sequence with the reactive properties of the this compound aldehyde. The aldehyde can act as an electrophile, forming a reversible covalent bond with nucleophilic residues, such as the cysteine in the active site of certain proteases. researchgate.net
The synthesis of these conjugates involves solid-phase or solution-phase peptide synthesis to create the desired peptide backbone, followed by the coupling of a protected this compound or histidinol moiety. A final deprotection and oxidation step yields the active peptide-histidinal conjugate. This methodology has been successfully used to develop potent antimalarial agents that target hemoglobin-degrading proteases in the malaria parasite. researchgate.net
| Compound | Linker Amino Acids (X) | Antimalarial Activity (EC50) |
| 8g | Various | ~0.018 µM |
| 8h | Various | ~0.018 µM |
| 15 | Various | ~0.018 µM |
This table presents the half-maximal effective concentration (EC50) values for select peptide-histidinal conjugates, demonstrating their potent antimalarial activity. researchgate.net
Advanced Analytical Techniques for Detection and Quantification
The detection and quantification of a transient and low-abundance metabolite like this compound require highly sensitive and specific analytical techniques. Modern mass spectrometry-based methods are central to these efforts.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the detection and quantification of biomolecules in complex biological samples. nih.govyoutube.com For a reactive aldehyde like this compound, direct analysis is challenging due to its instability. Therefore, a common strategy involves chemical derivatization to form a stable product that can be easily separated and detected. nih.gov
The sample preparation would involve quenching metabolic activity and extracting metabolites. The extract would then be treated with a derivatizing agent that reacts specifically with the aldehyde group of this compound. This derivatized this compound is then separated from other metabolites using reverse-phase or hydrophilic interaction liquid chromatography (HILIC). The analyte is subsequently ionized and detected by the mass spectrometer, often using multiple reaction monitoring (MRM) for high specificity and sensitivity. nih.gov This approach allows for the accurate quantification of this compound even at very low physiological concentrations.
| Parameter | Typical Setting for Amino Acid-like Analytes |
| Chromatography | Reverse-Phase C18 or HILIC |
| Mobile Phase | Acetonitrile/Water with formic acid gradient |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Derivatization | Required for aldehyde stabilization (e.g., with diethylpyrocarbonate) nih.gov |
This table outlines a hypothetical set of HPLC-MS/MS parameters that could be adapted for the sensitive detection and quantification of derivatized this compound.
Isotopic Tracing and Metabolomics for Pathway Elucidation
Isotopic tracing combined with metabolomics is a key strategy for elucidating the dynamics of metabolic pathways. nih.govnih.gov This technique involves introducing a substrate labeled with a stable isotope (e.g., ¹³C-glucose or ¹⁵N-histidine) into a biological system. As the labeled substrate is metabolized, the isotope is incorporated into downstream intermediates and final products. osti.gov
By using mass spectrometry to measure the mass shifts in metabolites, researchers can trace the flow of atoms through the histidine biosynthesis pathway. nih.gov The detection of ¹³C or ¹⁵N enrichment in this compound provides direct evidence of its synthesis and allows for the quantification of the metabolic flux through this step. This approach is invaluable for understanding how the pathway is regulated under different physiological or pathological conditions. It helps to identify bottlenecks, measure pathway activity, and understand the interconnectedness of metabolic networks without needing to isolate the unstable intermediate directly. nih.govspringernature.com
Spectroscopic Methods for Structural and Concentration Analysis
Spectroscopic techniques are indispensable in the study of this compound, providing critical insights into its molecular structure and enabling quantitative analysis. The inherent instability of this compound, an intermediate in the biosynthesis of L-histidine, presents unique challenges for its characterization. nih.govresearchgate.net Nevertheless, a combination of spectroscopic methods, often complemented by theoretical calculations, allows for a comprehensive analysis of its chemical properties. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the connectivity of atoms, the chemical environment of different functional groups, and the three-dimensional structure of the molecule.
¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen atoms within the this compound molecule. Key expected signals would include those from the aldehyde proton, the α-proton, the β-protons of the side chain, and the protons of the imidazole ring. The chemical shift of the aldehyde proton would be a particularly distinctive feature, typically appearing far downfield.
¹³C NMR Spectroscopy: Carbon-13 NMR is used to probe the carbon skeleton of this compound. illinois.edu Distinct signals would be expected for the aldehyde carbonyl carbon, the α-carbon, the β-carbon, and the carbons of the imidazole ring. nih.gov The chemical shift of the carbonyl carbon provides a clear marker for the aldehyde functional group. The tautomeric state of the imidazole ring can also be investigated using ¹³C NMR by observing the chemical shifts of the ring carbons. illinois.edunih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for L-Histidinal vs. Experimental Data for L-Histidine
| Carbon Atom | Predicted Chemical Shift for L-Histidinal (ppm) | Experimental Chemical Shift for L-Histidine (ppm) |
| Carbonyl (Aldehyde/Carboxyl) | ~195-205 | ~175 |
| α-Carbon | ~55-65 | ~55 |
| β-Carbon | ~28-38 | ~28 |
| Imidazole C2 | ~135-145 | ~135 |
| Imidazole C4 | ~115-125 | ~117 |
| Imidazole C5 | ~130-140 | ~130 |
Note: Predicted values for L-histidinal are estimations based on the structural differences from L-histidine. Experimental conditions can affect chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.
Molecular Weight Determination: High-resolution mass spectrometry can provide a highly accurate mass measurement of the this compound molecule, allowing for the confirmation of its elemental formula (C₆H₉N₃O).
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the this compound ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure, such as the loss of the aldehyde group or fragmentation of the imidazole ring. This data is crucial for distinguishing this compound from its close biosynthetic precursor, L-histidinol, and its product, L-histidine. nih.gov
Interactive Data Table: Key Mass Spectrometry Data for L-Histidinal and Related Compounds
| Compound | Molecular Formula | Exact Mass (Da) | Key Fragment Ions (m/z) |
| L-Histidinal | C₆H₉N₃O | 139.0746 | Expected fragments from loss of CHO, side chain cleavage |
| L-Histidine | C₆H₉N₃O₂ | 155.0695 | 110 (loss of COOH), 82 (imidazole side chain) |
| L-Histidinol | C₆H₁₁N₃O | 141.0902 | Fragments corresponding to loss of CH₂OH and water |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule and is particularly useful for detecting the imidazole ring and for concentration measurements. The imidazole ring of histidine and its derivatives exhibits a characteristic UV absorption maximum at around 210-230 nm. sielc.comresearchgate.net The exact position and intensity of this absorption band can be influenced by the pH and the tautomeric state of the imidazole ring. researchgate.net
UV-Vis spectroscopy can be employed to monitor reactions involving this compound, such as its oxidation to histidine, by observing changes in the absorbance spectrum over time. Furthermore, by using a calibration curve, the concentration of this compound in a solution can be determined, provided there are no other interfering substances that absorb at the same wavelength.
Interactive Data Table: UV-Vis Absorption Data for Imidazole-Containing Compounds
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/pH |
| L-Histidine | ~212 | ~5,900 | Neutral pH |
| Imidazole | ~207 | ~5,000 | Water |
| L-Histidinal (Predicted) | ~210-215 | Similar to L-Histidine | Neutral pH |
Note: The λmax and molar absorptivity for L-histidinal are predicted to be similar to L-histidine due to the presence of the same imidazole chromophore.
Emerging Research Frontiers and Biotechnological Applications
Enzyme Inhibition and Mechanism-Based Studies for Histidinal-Related Enzymes
The final two steps of L-histidine biosynthesis, the oxidation of L-histidinol to L-histidinal and the subsequent oxidation of L-histidinal to L-histidine, are both catalyzed by the enzyme histidinol (B1595749) dehydrogenase (HisD). nih.gov This bifunctional enzyme utilizes NAD+ as a cofactor and proceeds via the unstable L-histidinal intermediate. nih.gov The enzyme's ability to catalyze two sequential oxidation steps without releasing the reactive aldehyde intermediate is a subject of significant mechanistic study. nih.gov
The enzymes of the histidine biosynthesis pathway, being present in bacteria, lower eukaryotes, and plants but absent in mammals, are attractive targets for the development of selective inhibitors. nih.gov HisD, in particular, has been a focus for drug discovery efforts. nih.gov Inhibition of HisD disrupts the production of histidine, an essential amino acid, which is expected to halt bacterial growth. nih.gov Studies have focused on developing substrate analog inhibitors for histidinol dehydrogenase, leading to the identification of antifungal compounds with IC₅₀ values in the micromolar range. nih.gov These mechanism-based studies are crucial for understanding the enzyme's active site and for designing potent and specific inhibitors.
Development of Antimicrobial and Antifungal Agents Targeting Histidine Biosynthesis
The histidine biosynthetic pathway is a validated target for antimicrobial drug discovery due to its essentiality in many pathogens and its absence in humans. nih.gov Disrupting this pathway leads to histidine auxotrophy, which can curtail or halt infection. researchgate.netbiorxiv.org Research has demonstrated that inhibiting a single enzyme in the pathway is sufficient to stop the production of this essential amino acid. nih.gov
The rational design of enzyme inhibitors is a key strategy for developing new therapeutic agents. researchgate.net This approach involves designing molecules that can specifically bind to and inhibit a target enzyme based on its structure and mechanism. For the histidine biosynthesis pathway, this has involved creating analogs of substrates like this compound or targeting the conserved ATP-binding domains of enzymes like histidine kinases. nih.govnih.govnih.gov
One successful approach is the design of substrate analogs that mimic the natural substrates of the enzymes. For example, pyridoxyl-substrate conjugates have been designed as inhibitors for histidine decarboxylase. researchgate.net Similarly, for histidinol dehydrogenase, the design of substrate analog inhibitors has yielded potent antifungal compounds. nih.gov Another strategy involves a "residues-oriented" approach, where inhibitors are designed to interact with specific vital amino acid residues in the enzyme's active site. researchgate.net These rational design strategies aim to create highly potent and selective inhibitors, minimizing off-target effects. researchgate.net
The development of inhibitors targeting the histidine biosynthesis pathway has shown promise against a range of clinically significant pathogens.
Mycobacterium tuberculosis : The causative agent of tuberculosis, M. tuberculosis (Mtb), requires de novo histidine biosynthesis to establish an infection. biorxiv.orgnih.gov This makes the pathway an attractive target for new anti-TB drugs. nih.gov Researchers have designed triazole-based compounds that specifically inhibit imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase (IGPD), an enzyme in the pathway. researchgate.netbiorxiv.org These compounds demonstrated significant potency against both drug-sensitive and drug-resistant clinical isolates of Mtb in culture and were also effective in a mouse model of infection. researchgate.netbiorxiv.org The chemical inhibition of IGPD effectively induces histidine starvation in Mtb. researchgate.net
Staphylococcus aureus : This opportunistic pathogen can cause a wide array of infections. The histidine biosynthesis pathway is predicted to be essential for S. aureus biomass production. nih.gov Virtual screening and subsequent whole-cell assays have identified compounds that inhibit the growth of multiple S. aureus strains by targeting enzymes in this pathway. nih.gov Furthermore, studies have shown that histidine transport is essential for the growth of S. aureus in acidic environments, such as those found within macrophages, highlighting the importance of histidine acquisition for this pathogen. nih.gov
Plasmodium falciparum : The parasite responsible for the most severe form of malaria also relies on histidine. Halogenated analogs of histidine, such as 2-fluoro-L-histidine and 2-iodo-L-histidine, have been shown to inhibit the in vitro growth of P. falciparum. nih.govnih.gov These analogs were found to interfere with parasite protein synthesis and morphological development. nih.gov For instance, 2-fluoro-L-histidine was observed to decrease the number of knobs on the surface of infected erythrocytes. nih.gov
Table 1: Examples of Inhibitors Targeting the Histidine Biosynthesis Pathway and Their Efficacy
| Pathogen | Target Enzyme/Pathway | Inhibitor Class/Compound | Observed Efficacy | Reference |
|---|---|---|---|---|
| Mycobacterium tuberculosis | Imidazole glycerol phosphate dehydratase (IGPD/HisB) | Triazole-based compounds (SF1, SF2, SF3) | Potent against wild-type and drug-resistant strains; reduced bacterial load in mouse model. researchgate.netbiorxiv.org | researchgate.net, biorxiv.org |
| Staphylococcus aureus | Histidine Biosynthesis Pathway (e.g., HisI, IGPD, HisC) | Various small molecules from virtual screening | Inhibited growth of multiple S. aureus strains in disc inhibition assays. nih.gov | nih.gov |
| Plasmodium falciparum | Histidine uptake/metabolism | 2-fluoro-L-histidine (2-F-HIS) | 50% reduction in [³H]isoleucine uptake at 70 µM; inhibited development of mature trophozoites. nih.govnih.gov | nih.gov, nih.gov |
| Plasmodium falciparum | Histidine uptake/metabolism | 2-iodo-L-histidine (2-I-HIS) | 50% reduction in [³H]isoleucine uptake at 420 µM. nih.gov | nih.gov |
Structure-based drug design utilizes the three-dimensional structural information of a target enzyme to design inhibitors. nih.gov This approach has been applied to enzymes within the histidine biosynthesis pathway. For instance, the crystal structure of histidinol dehydrogenase from Geotrichum candidum was used to perform docking analysis of known antifungal agents. nih.gov This analysis led to the design of two new, more potent inhibitors with IC₅₀ values as low as 3.17 µM. nih.gov Similarly, detailed structural knowledge of bacterial histidine kinases has enabled the rational design of selective adenine-based inhibitors. nih.govnih.gov These studies highlight how understanding the atomic-level interactions between an enzyme and an inhibitor can guide the development of more effective drugs. nih.gov
Research on this compound's Role in Cellular Buffering Systems
Cellular and extracellular fluids are maintained within a narrow pH range, a state of homeostasis critical for proper physiological function, especially for enzyme activity. fiveable.me This is achieved through various buffer systems, including the bicarbonate-carbonic acid system, phosphate buffers, and protein buffers. nih.govoregonstate.education
Proteins act as significant buffers because their constituent amino acids, such as histidine, contain ionizable side chains that can accept or donate protons, thereby resisting pH changes. fiveable.me Histidine, with a pKa of its imidazole side chain near physiological pH, is a particularly effective buffer. Hemoglobin, rich in histidine residues, is a primary example of a crucial protein buffer in the blood. oregonstate.educationyoutube.com
This compound itself is a highly transient intermediate in the synthesis of histidine. nih.gov Due to its instability, it is unlikely to accumulate to concentrations where it could serve as a direct and significant cellular buffer. Instead, its importance to cellular buffering is indirect, lying in its role as the immediate precursor to L-histidine. The efficient conversion of this compound to histidine by histidinol dehydrogenase is essential for supplying the cell with one of its key components for building protein buffers. nih.gov Therefore, research in this area focuses on the pathway that produces histidine rather than on a direct buffering role for the this compound aldehyde itself.
Metabolic Engineering for Modulating L-Histidine Production
L-histidine is an important amino acid with applications in pharmaceuticals and as a feed additive. researchgate.netnih.gov Consequently, there is significant interest in developing microbial strains for the large-scale production of L-histidine through fermentation. Metabolic engineering of bacteria like Corynebacterium glutamicum and Escherichia coli has been a primary strategy to achieve high production titers. nih.govcnif.cn
The biosynthesis of L-histidine is a complex and highly regulated process, intertwined with purine (B94841) biosynthesis and one-carbon metabolism. researchgate.netmdpi.com A key strategy in metabolic engineering is to overcome these native regulatory mechanisms, such as feedback inhibition and transcriptional attenuation, which normally limit production. researchgate.netnih.gov
Specific engineering strategies to enhance the metabolic flux towards L-histidine, and thus through the this compound intermediate, include:
Removing Feedback Inhibition : Modifying the first enzyme of the pathway, ATP-phosphoribosyltransferase (HisG), to make it insensitive to feedback inhibition by L-histidine. researchgate.netcnif.cn
Optimizing Gene Expression : Enhancing the expression of key genes in the histidine (his) operon to increase the concentration of biosynthetic enzymes. researchgate.netnih.gov
Increasing Precursor Supply : Engineering central metabolism to direct more carbon flux towards the key precursor, phosphoribosyl pyrophosphate (PRPP). researchgate.netnih.gov
Blocking Competing Pathways : Rerouting metabolites away from competing pathways, such as purine biosynthesis, to increase the availability of intermediates for histidine synthesis. researchgate.net
These combined strategies have led to significant increases in L-histidine production.
Table 2: Examples of Metabolic Engineering for L-Histidine Production in E. coli
| Engineering Strategy | Resulting L-Histidine Titer | Reference |
|---|---|---|
| Removal of transcription attenuation and feedback inhibition. | 0.8 g/L | researchgate.net, nih.gov |
| Chromosome-based optimization of his gene expression. | Increased 4.75-fold from baseline. | researchgate.net, nih.gov |
| Strengthening PRPP supply and rerouting purine biosynthesis. | 8.2 g/L | researchgate.net, nih.gov |
| Introduction of NADH-dependent glutamate (B1630785) dehydrogenase and a lysine (B10760008) exporter. | 11.8 g/L | researchgate.net, nih.gov |
| Fed-batch fermentation of fully engineered strain. | 66.5 g/L | researchgate.net, nih.gov |
Q & A
Q. What are the standard analytical techniques for characterizing histidinal purity and structural integrity in biological samples?
this compound is commonly characterized using amino acid analysis via high-performance liquid chromatography (HPLC) and electrophoretic mobility assays. For example, amino acid composition can be quantified using column chromatography (e.g., Sephadex G-10) to separate this compound-metal complexes, followed by electrophoresis to confirm migration patterns . Researchers should cross-validate results with nuclear magnetic resonance (NMR) or mass spectrometry (MS) to resolve ambiguities in low-molecular-weight compounds (<700 Da) .
Q. How can researchers optimize this compound synthesis conditions to minimize byproduct formation?
Key variables include pH, temperature, and metal ion concentration (e.g., Ni²⁺ supplementation in growth media). Experimental designs should employ factorial optimization, monitoring reaction kinetics via UV-Vis spectroscopy and adjusting buffer systems (e.g., 30 mM ammonium bicarbonate at pH 7.6) to stabilize intermediates . Pilot studies comparing yields under varying conditions are critical to identifying optimal parameters.
Q. What role does this compound play in microbial metal resistance mechanisms?
this compound acts as a metal-chelating agent, binding ions like Ni²⁺ to form stable complexes. In bacterial strains (e.g., 0605-S6 and N08), this compound-dominated fractions (76.3% of total amino acids in peak I) correlate with differential nickel sequestration patterns, suggesting strain-specific adaptation strategies . Researchers should compare this compound expression levels in metal-stressed versus control cultures using transcriptomic or proteomic approaches.
Advanced Research Questions
Q. How can conflicting data on this compound’s binding affinity across studies be reconciled?
Discrepancies may arise from methodological variations, such as buffer composition (e.g., chloroform-butanol extraction altering complex stability) or chromatographic resolution limits. Meta-analyses using heterogeneity metrics (e.g., I² statistic) can quantify variability, while standardized protocols for ligand-binding assays (e.g., isothermal titration calorimetry) improve cross-study comparability .
Q. What experimental frameworks are suitable for investigating this compound’s role in multi-metal systems (e.g., Ni²⁺ and Co²⁺ competition)?
Competitive binding assays with isotopic labeling (e.g., ⁶¹Ni and ⁵⁷Co) can track metal-histidinal interactions in real time. Pairing this with X-ray absorption spectroscopy (XAS) provides atomic-level insights into coordination geometry. Researchers must control for pH and ionic strength, as these factors influence metal speciation .
Q. How can this compound’s metabolic pathways be mapped in non-model organisms?
Isotopic tracer studies (e.g., ¹³C-labeled histidine) combined with flux balance analysis (FBA) are effective. CRISPR-Cas9 knockouts of histidine biosynthesis genes (e.g., hisA, hisB) in target organisms can validate pathway dependencies. Metabolomic profiling via LC-MS/MS is recommended for intermediate identification .
Q. What statistical approaches address heterogeneity in this compound-related meta-analyses (e.g., comparative studies of chelation efficiency)?
Random-effects models incorporating H and R statistics are preferred for heterogeneous datasets. Sensitivity analyses should exclude outliers identified via Galbraith plots, and subgroup analyses can stratify results by experimental design (e.g., in vitro vs. in vivo systems) .
Methodological Guidance
Q. How to design a robust study comparing this compound’s efficacy across bacterial species?
- Step 1 : Select phylogenetically diverse strains with annotated histidine biosynthesis pathways.
- Step 2 : Standardize growth conditions (e.g., Ni²⁺ concentration, pH) to minimize confounding variables.
- Step 3 : Use tandem mass spectrometry (MS/MS) to quantify this compound levels in cytoplasmic extracts.
- Step 4 : Apply non-parametric tests (e.g., Kruskal-Wallis) if data distributions are non-normal .
Q. What controls are essential for this compound quantification in complex matrices (e.g., soil or biofilm samples)?
Include:
- Negative controls : Samples spiked with this compound-degrading enzymes (e.g., histidine ammonia-lyase).
- Matrix-matched standards : Calibrants prepared in identical environmental matrices to correct for ion suppression in MS.
- Internal standards : Stable isotope-labeled this compound (e.g., ²H₅-histidinal) for recovery calculations .
Q. How to validate this compound-specific antibodies for immunohistochemical applications?
- Specificity testing : Western blots against this compound knockout mutants.
- Cross-reactivity screening : Assess binding to structural analogs (e.g., histidine, carnosine).
- Quantitative validation : Compare antibody-based quantification with HPLC-MS results in serial dilutions .
Key Considerations for Research Design
- Ethical Compliance : Ensure metal waste disposal adheres to institutional safety guidelines (e.g., EPA/NIOSH standards for Ni²⁺) .
- Data Reproducibility : Deposit raw chromatographic and electrophoretic data in public repositories (e.g., Zenodo) with metadata on instrument settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
